3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester

Description

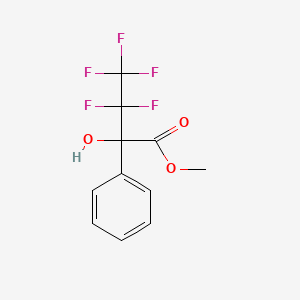

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester (C₁₁H₉F₅O₃, CAS: 284,18458) is a fluorinated ester characterized by a pentafluoro substitution at the 3,3,4,4,4 positions of the butyric acid backbone. The compound features a hydroxyl group and a phenyl ring at the 2-position, with a methyl ester group at the terminal carboxylate (Fig. 1).

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O3/c1-19-8(17)9(18,7-5-3-2-4-6-7)10(12,13)11(14,15)16/h2-6,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLXHLLXUILND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester typically involves the reaction of pentafluorobenzene with a suitable precursor under controlled conditions . The reaction conditions often include the use of a strong base and a polar aprotic solvent to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents and conditions used in these reactions include strong bases, polar aprotic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various fluorinated derivatives .

Scientific Research Applications

Scientific Research Applications

PFHPA's unique chemical properties lend themselves to various applications in scientific research:

Biological Studies

PFHPA has been investigated for its potential biological activity, particularly in proteomics research. Preliminary studies suggest that it can modulate protein interactions and functions, making it valuable for understanding enzyme mechanisms and metabolic pathways.

- Enzyme Interaction Studies : PFHPA's binding affinity with various biomolecules has been explored. The fluorinated structure may enhance interactions due to increased hydrophobicity and stronger van der Waals forces.

Chemistry Applications

In the field of organic chemistry, PFHPA serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows researchers to explore new chemical reactions and pathways that are not possible with non-fluorinated compounds .

- Chemical Reactions : PFHPA can undergo various reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : It can be reduced to generate alcohol derivatives.

- Substitution : Fluorine atoms can be substituted with other functional groups under specific conditions.

Case Studies and Research Findings

Several studies have highlighted the applications of PFHPA in scientific research:

- Proteomics Research : A study demonstrated that PFHPA could effectively modulate protein interactions within cellular systems, providing insights into metabolic regulation mechanisms.

- Synthetic Chemistry : Researchers have utilized PFHPA as a precursor for developing novel fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties compared to traditional drugs.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The pathways involved often include nucleophilic substitution and other reactions facilitated by the presence of fluorine atoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with other fluorinated esters and hydroxy-acid derivatives. Key structural and functional differences are highlighted below.

Structural and Functional Group Analysis

Table 1: Comparative Overview of Fluorinated Esters

| Compound Name | Molecular Formula | CAS Number | Fluorine Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₉F₅O₃ | 284,18458 | 5 (3,3,4,4,4) | Hydroxyl, phenyl, methyl ester | Pharmaceuticals, agrochemicals |

| 3,3,3-Trifluoropyruvic acid methyl ester | C₄H₃F₃O₃ | 660-49-1 | 3 (3,3,3) | Keto, methyl ester | Organic synthesis intermediate |

| Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | C₇H₉F₃O₃ | - | 3 (4,4,4) | Hydroxyl, methyl, ethyl ester | Drug intermediates |

| 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric acid ethyl ester | C₁₃H₁₄F₃O₅S | - | 3 (CF₃) | Sulfonyloxy, phenyl, ethyl ester | Enzyme inhibitors |

Key Differentiators

Fluorination Pattern :

- The target compound’s pentafluoro substitution distinguishes it from analogs with fewer fluorines (e.g., trifluoro derivatives in Table 1). This increases electronegativity and may enhance resistance to oxidative degradation compared to 3,3,3-trifluoropyruvic acid methyl ester .

- In contrast, Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (3 fluorines at C4) lacks the phenyl group, reducing aromatic interactions critical for binding in biological systems .

Functional Groups: The 2-phenyl-2-hydroxy motif enables hydrogen bonding and π-π stacking, which are absent in simpler esters like hexadecanoic acid methyl ester (). These features are advantageous in drug design for target engagement .

Ester Group Variations :

- Methyl esters (target compound) generally exhibit higher volatility and lower hydrophobicity than ethyl esters (e.g., ). This impacts solubility and bioavailability .

Biological Activity

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester (PFHPA) is a fluorinated organic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula: CHFO

Molecular Weight: 284.18 g/mol

IUPAC Name: 3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutanoic acid methyl ester

LogP: 1.6587

Hydrophilicity: The presence of the hydroxyl group enhances its solubility in biological systems compared to non-hydroxylated analogs.

PFHPA's biological activity is largely attributed to its ability to interact with various molecular targets. The fluorine atoms increase the lipophilicity of the compound, which can enhance its binding affinity to enzymes and receptors involved in metabolic pathways. The hydroxyl group facilitates hydrogen bonding, potentially influencing protein-ligand interactions and enzyme activities.

Biological Activity Overview

-

Antimicrobial Activity:

- PFHPA has shown promise as an antimicrobial agent. Studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties due to their unique interaction profiles with bacterial membranes.

- Case Study: A study on similar fluorinated compounds demonstrated significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for PFHPA in treating resistant bacterial infections .

-

Antitumor Activity:

- The compound's structural characteristics may confer antitumor properties by modulating pathways related to cell proliferation and apoptosis.

- Research Findings: In vitro studies have indicated that fluorinated derivatives can inhibit cancer cell lines such as SW480 and PC3 with IC values in the low micromolar range .

- Enzyme Inhibition:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC (µM) |

|---|---|---|---|

| PFHPA | CHFO | Antimicrobial, Antitumor | 0.32 - 8.57 |

| 3,3,4,4,4-Pentafluoro-2-hydroxy-2-(p-tolyl)butyric acid | CHFO | Moderate Antimicrobial | 1.85 |

| 3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid | CHFO | Weak Antitumor | 7.37 |

Case Studies

-

Antimicrobial Efficacy Against MRSA:

A recent study demonstrated that PFHPA exhibited a minimum inhibitory concentration (MIC) similar to leading antibiotics against MRSA strains. This suggests a potential role in developing new treatments for resistant infections . -

Antitumor Mechanisms:

In vitro assays revealed that PFHPA significantly reduced cell viability in prostate cancer cells through apoptosis induction pathways. The compound's mechanism was linked to HDAC inhibition and subsequent alteration of gene expression profiles associated with tumor growth .

Q & A

Q. What are the key synthetic pathways for preparing 3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

- Step 1 : Fluorination of precursors using pentafluorinated reagents (e.g., trifluoromethylpyridine derivatives) under controlled conditions .

- Step 2 : Hydroxylation via base-catalyzed hydrolysis or oxidative methods to introduce the hydroxyl group at the 2-position .

- Step 3 : Esterification using methylating agents (e.g., methyl iodide) in the presence of a catalyst like DMAP .

Q. Characterization Techniques :

- LCMS : Confirm molecular ion peaks (e.g., m/z 757 [M+H]+ observed in analogous fluorinated esters) .

- HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) .

- NMR : Validate regioselectivity of fluorination and esterification steps.

Q. How can researchers ensure the purity of intermediates during synthesis?

Methodological Answer :

- Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate high-purity intermediates .

- Monitor reactions via thin-layer chromatography (TLC) with fluorinated silica plates for rapid assessment.

- Employ elemental analysis to verify stoichiometry of fluorine incorporation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in fluorination steps?

Methodological Answer :

- Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .

- Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in fluorination .

- Validate with in-situ FTIR to monitor reaction progress and detect intermediates .

Example Table : DoE Parameters for Fluorination Optimization

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 50–100°C | 80°C | +25% yield |

| Solvent (DMF:H2O) | 9:1 to 7:3 (v/v) | 8:2 | Reduced byproducts |

| Catalyst Loading | 1–5 mol% | 3 mol% | Balanced kinetics |

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected m/z peaks in LCMS)?

Methodological Answer :

- Perform isotopic pattern analysis to distinguish between fluorine isotopic clusters and adducts .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., m/z 757.2150 for [M+H]+).

- Re-examine reaction stoichiometry if unexpected byproducts (e.g., tert-butyl esters) are detected, as seen in analogous syntheses .

Q. What computational tools are recommended for predicting reactivity in fluorinated ester systems?

Methodological Answer :

- Reaction Path Search Software : Tools like GRRM or Gaussian for exploring fluorination transition states .

- Molecular Dynamics (MD) Simulations : Model solvation effects in esterification steps using polarizable force fields.

- Machine Learning : Train models on existing fluorination datasets to predict reaction outcomes .

Q. How can researchers design experiments to study hydrolytic stability of the ester group under physiological conditions?

Methodological Answer :

- Conduct pH-dependent stability studies (pH 2–10) with LCMS monitoring to track hydrolysis rates .

- Compare with control compounds lacking fluorine substituents to assess electronic effects.

- Use Arrhenius plots to extrapolate shelf-life under storage conditions.

Q. What strategies are effective for synthesizing fluorinated analogs with modified phenyl groups?

Methodological Answer :

- Introduce substituents via Suzuki-Miyaura coupling using boronic esters (e.g., 4-(4-fluorophenyl)furan-2-boronic acid pinacol ester) .

- Optimize protecting group strategies (e.g., tert-butyl esters) to prevent side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.